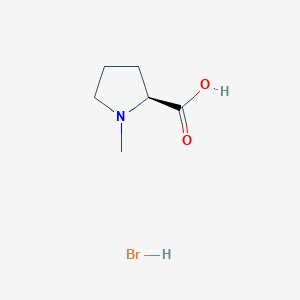
DL-alpha-Methylprolinehbr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alpha-Methylproline Hydrobromide typically involves the following steps :
Conversion with Chloral: Proline is first converted to 2-trichloromethyloxazolidinone using chloral.
Methylation: The intermediate is then methylated with methyl bromide to form 4-methyl-2-trichloromethyloxazolidinone.
Conversion with Aqueous Hydrochloric Acid: Finally, the intermediate is treated with aqueous hydrochloric acid to yield DL-Alpha-Methylproline.
Industrial Production Methods: Industrial production methods for DL-Alpha-Methylproline Hydrobromide are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: DL-Alpha-Methylproline Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form different amino acid derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include various amino acid derivatives and oxo compounds, which are valuable intermediates in peptide synthesis and other biochemical applications .
Scientific Research Applications
DL-Alpha-Methylproline Hydrobromide has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It is used in the development of pharmaceuticals, especially those targeting specific protein-protein interactions.
Mechanism of Action
The mechanism of action of DL-Alpha-Methylproline Hydrobromide involves its incorporation into peptides and proteins, where it influences their structure and function. The compound acts as a conformationally restricted amino acid, stabilizing specific secondary structures such as β-turns and polyproline helices . This stabilization is achieved through the unique conformational properties of the pyrrolidine ring, which restricts the flexibility of the peptide backbone .
Comparison with Similar Compounds
Alpha-Methyl-L-Proline: Similar in structure but differs in stereochemistry.
Beta-Methylproline: Another methylated proline derivative with different biological properties.
Hydroxyproline: A hydroxylated proline derivative commonly found in collagen.
Uniqueness: DL-Alpha-Methylproline Hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide group, which enhances its solubility and reactivity in biochemical applications .
Properties
Molecular Formula |
C6H12BrNO2 |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H11NO2.BrH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
AVCRXVSKODYLMN-JEDNCBNOSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)O.Br |
Canonical SMILES |
CN1CCCC1C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


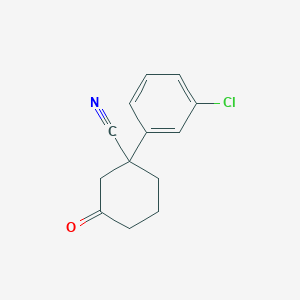
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
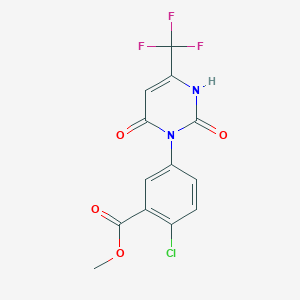
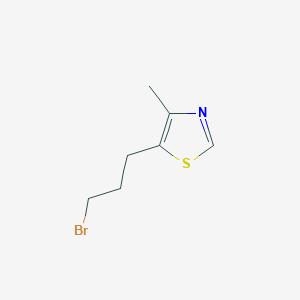
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
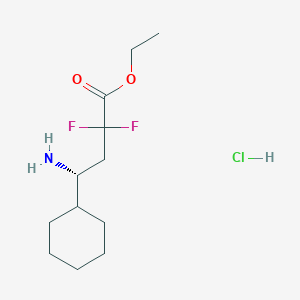
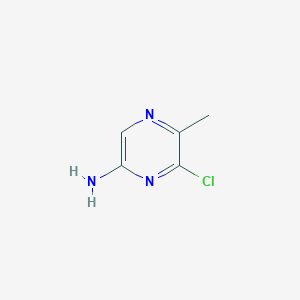
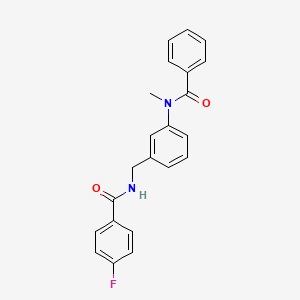
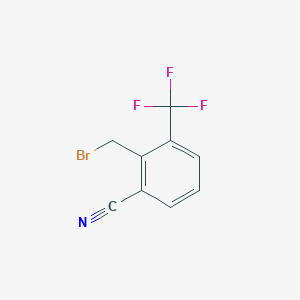

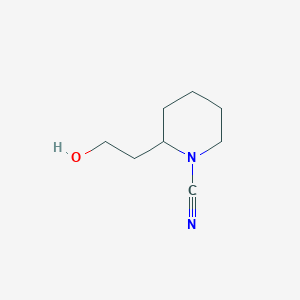
![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)


